3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a chromenone core, a morpholine ring, and a methoxycarbonyl phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Methoxycarbonyl Phenoxy Group: This step involves the reaction of the chromenone core with a methoxycarbonyl phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to specific sites on the target molecule, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate provides unique properties such as enhanced solubility and potential for hydrogen bonding, which can be advantageous in drug design and material science applications.
Properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO8/c1-27-21(25)14-2-4-15(5-3-14)30-19-13-29-18-12-16(6-7-17(18)20(19)24)31-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCVDQNVHYHSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.